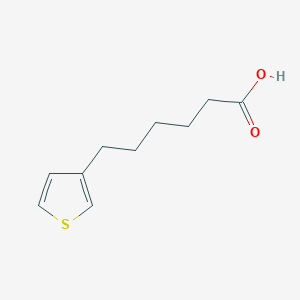

6-(3-Thienyl)hexanoic acid

Description

Contextualization within Thiophene-Containing Organic Compounds

Thiophene (B33073) and its derivatives are a significant class of heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. acs.orgcedarville.edu This structural motif is found in numerous naturally occurring and synthetic compounds with a wide array of applications, ranging from medicinal chemistry to materials science. acs.orgyoutube.com The thiophene ring's aromaticity and the potential for functionalization at various positions make it a versatile building block in organic synthesis. youtube.com 6-(3-Thienyl)hexanoic acid belongs to this broad family, integrating a thiophene nucleus with a hexanoic acid side chain, a feature that imparts both aromatic and aliphatic characteristics to the molecule.

Overview of Research Trajectories for Alkylthiophene Carboxylic Acids

Alkylthiophene carboxylic acids represent a specialized subgroup of thiophene derivatives that have garnered attention for their unique properties. The combination of a conductive thiophene ring and a flexible, functionalizable alkyl carboxylic acid chain allows for their use in creating novel materials. Research in this area often focuses on the synthesis of monomers for polymerization, leading to the development of functional polymers with tailored electronic and physical properties. acs.orgcedarville.edukpi.ua These polymers are investigated for applications such as organic electronics, sensors, and as components of self-assembled monolayers. youtube.com

Rationale for Comprehensive Academic Review of 6-(3-Thienyl)hexanoic Acid

Despite the growing interest in alkylthiophene carboxylic acids, a detailed and consolidated review focusing solely on 6-(3-Thienyl)hexanoic acid is currently lacking in the scientific literature. This compound's specific structure, with a six-carbon aliphatic linker attached to the 3-position of the thiophene ring, offers a unique balance of properties that warrants a dedicated examination. A comprehensive review is necessary to collate the existing, albeit scattered, information on its synthesis, properties, and applications, thereby providing a valuable resource for researchers and stimulating further investigation into its potential.

Properties

IUPAC Name |

6-thiophen-3-ylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMBURAUBFTQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641428 | |

| Record name | 6-(Thiophen-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22053-93-6, 1279717-92-8 | |

| Record name | 6-(Thiophen-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(3-(5-carboxypentyl)thiophene-2,5-diyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 3 Thienyl Hexanoic Acid and Analogues

Strategic Approaches to the Thienylhexanoic Acid Scaffold

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction from a single starting material. chemistnotes.com | Conceptually simple to plan. | Overall yield drops significantly with each step; less flexible for creating analogues. wikipedia.orguniurb.it |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their combination. wikipedia.org | Higher overall yield; greater flexibility and modularity for synthesizing analogues. numberanalytics.com | May require more complex planning of fragment coupling. |

The parent molecule, 6-(3-thienyl)hexanoic acid, is achiral. However, the synthesis of analogues with substituents on the hexanoic acid chain introduces one or more stereocenters, necessitating stereoselective synthetic methods. For instance, an analogue with a methyl group on the alpha-carbon of the acid, similar to the anti-inflammatory drug S-4-(3-thienyl)phenyl-α-methylacetic acid, would require control of stereochemistry. nih.gov

Achieving high stereoselectivity in such cases can be accomplished through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction, after which it is removed.

Asymmetric Catalysis: Employing a chiral catalyst, such as a metal complex with chiral ligands, can favor the formation of one enantiomer over the other during key bond-forming steps. rsc.org

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product that already contains the desired stereocenter(s).

Recent advances in photoredox and nickel dual catalysis have enabled the highly stereoselective synthesis of C-nucleosides, demonstrating a powerful method for controlling stereochemistry in complex heterocyclic compounds that could be adapted for sophisticated analogues. rsc.org

Functionalization of the Thiophene (B33073) Ring System

Attaching the hexanoic acid chain at the C-3 position of the thiophene ring is a key challenge. This is typically achieved by creating a reactive handle at that specific position through methods such as halogenation followed by cross-coupling or through directed metalation.

A robust method for functionalizing the thiophene ring involves initial halogenation, followed by a palladium-catalyzed cross-coupling reaction to form the crucial carbon-carbon bond. acs.org

Halogenation: Thiophene undergoes electrophilic halogenation very readily, much faster than benzene. iust.ac.ir Direct bromination of thiophene tends to occur at the more reactive C-2 and C-5 positions. iust.ac.irnumberanalytics.com Therefore, to obtain 3-halothiophenes, specific strategies or starting materials are often required.

Cross-Coupling Reactions: Once a 3-halothiophene (typically 3-bromothiophene (B43185) or 3-iodothiophene) is secured, it can be coupled with an organometallic reagent that carries the hexanoic acid chain. The Suzuki-Miyaura and Stille reactions are among the most powerful and versatile methods for this purpose. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the halothiophene with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com Boronic acids are generally stable and considered environmentally safer than the organotin compounds used in Stille coupling. youtube.com However, reactions involving thienylboronic acids can sometimes be challenging and require careful optimization of the catalyst, base, and reaction medium to achieve high yields. ntnu.no The general mechanism involves oxidative addition of the halothiophene to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of the halothiophene with an organotin (stannane) reagent, also catalyzed by palladium. wikipedia.orgnumberanalytics.com A major advantage of the Stille reaction is its tolerance for a wide variety of functional groups on both coupling partners under mild conditions. nih.govresearchgate.net The organostannane reagents are relatively stable to air and moisture. wikipedia.org The primary drawback is the toxicity of the tin compounds and byproducts. organic-chemistry.org The catalytic cycle is analogous to the Suzuki coupling, proceeding via oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Key Features | Common Catalysts |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Environmentally benign reagents; requires a base; can be sensitive to reaction conditions. youtube.comntnu.no | Pd(PPh₃)₄, Pd(OAc)₂, XPhos precatalysts. nih.govntnu.no |

| Stille | Organostannane (R-SnR'₃) | Tolerant of many functional groups; mild conditions; toxic tin reagents. nih.govresearchgate.netorganic-chemistry.org | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂. nih.gov |

An alternative to the halogenation/cross-coupling sequence is directed ortho-metalation (DoM), which involves the deprotonation of a site on the ring directed by a functional group. uwindsor.casemanticscholar.org For thiophenes, deprotonation with a strong base like an alkyllithium reagent typically occurs at the C-2 position due to the acidity imparted by the adjacent sulfur atom. uwindsor.caorganic-chemistry.org

To achieve functionalization at the C-3 position, one could start with a thiophene already bearing a directing metalating group (DMG) at the C-2 position. The DMG coordinates to the lithium base, directing deprotonation to the adjacent C-3 position. semanticscholar.org Alternatively, starting with a 3-substituted thiophene, lithiation can be directed to either the C-2 or C-4 position.

The resulting thienyllithium intermediate is a potent nucleophile that can be "quenched" by reacting it with a suitable electrophile. acs.org To synthesize 6-(3-thienyl)hexanoic acid, a 3-lithiothiophene intermediate could be reacted with an electrophile containing the six-carbon chain, such as:

An ω-haloalkylnitrile (e.g., 6-bromohexanenitrile), followed by hydrolysis of the nitrile group to the carboxylic acid. libretexts.org

Carbon dioxide to form a carboxylic acid, which would then need to be elongated.

An epoxide, followed by ring-opening and subsequent chain extension and oxidation.

Alkyl Chain Construction and Carboxylic Acid Installation

Common approaches include:

Grignard Reagent Carboxylation: A Grignard reagent can be formed from a 6-(3-thienyl)hexyl halide. This reagent then reacts with carbon dioxide (dry ice) in an ether solvent, and subsequent acidic workup yields the desired carboxylic acid. libretexts.orgbritannica.com This method adds one carbon to the chain.

Hydrolysis of Nitriles: As mentioned in the context of electrophilic quenching, a nitrile group serves as a stable and effective precursor to a carboxylic acid. The nitrile can be introduced via nucleophilic substitution (e.g., reacting an alkyl halide with sodium cyanide) or by quenching a lithiated species with an ω-haloalkylnitrile. The nitrile is then hydrolyzed to the carboxylic acid, typically by heating with a strong acid or base in an aqueous solution. libretexts.org

Oxidation of Primary Alcohols or Aldehydes: A precursor molecule ending in a primary alcohol or an aldehyde can be oxidized to the carboxylic acid. mnstate.edu Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. libretexts.orgbritannica.com For example, a 3-halothiophene could be coupled with a C6 terminal alkene, followed by hydroboration-oxidation to the primary alcohol, which is then oxidized to the acid.

Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Wittig, Heck)

The creation of the crucial carbon-carbon bond between the thiophene moiety and the alkyl chain is a fundamental step in the synthesis. Several powerful reactions are available for this purpose.

Grignard Reaction: The Grignard reaction is a versatile method for forming carbon-carbon bonds by adding an organomagnesium halide to an electrophile. organic-chemistry.org One potential route involves the reaction of a thienyl Grignard reagent, such as 3-thienylmagnesium bromide, with a six-carbon electrophile that already contains a protected carboxylic acid or ester function. A more direct approach to forming the carboxylic acid is the reaction of a Grignard reagent with carbon dioxide (in the form of dry ice). organic-chemistry.orgyoutube.com This could be applied by first synthesizing a 5-(3-thienyl)pentyl halide, converting it to the corresponding Grignard reagent, and then quenching it with CO2 to yield the final acid product. youtube.com

Wittig Reaction: The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.comlibretexts.org In a potential synthesis of 6-(3-thienyl)hexanoic acid, 3-thiophenecarboxaldehyde (B150965) could be reacted with a phosphonium ylide derived from a 5-halopentanoate ester. This reaction would form an alkene, with the key advantage that the double bond's location is precisely controlled. libretexts.org The resulting thienyl-substituted unsaturated ester would then require a subsequent hydrogenation step to saturate the carbon chain, followed by hydrolysis of the ester to yield the desired carboxylic acid. A primary drawback of this method is the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. organic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction provides a powerful and efficient means of coupling aryl or vinyl halides with alkenes, catalyzed by a palladium complex. organic-chemistry.orgyoutube.com This method is widely used for C-C bond formation in the synthesis of fine chemicals and pharmaceuticals. nih.govresearchgate.net A plausible synthesis for a 6-(3-thienyl)hexanoic acid precursor would involve the palladium-catalyzed coupling of 3-bromothiophene with an alkene such as methyl hex-5-enoate. organic-chemistry.org The reaction typically proceeds with high selectivity. organic-chemistry.org Following the coupling reaction, the double bond in the resulting unsaturated ester would be reduced via catalytic hydrogenation to afford the saturated carbon chain.

| Reaction | Thiophene Substrate | Coupling Partner | Key Reagents | Intermediate Product Type |

|---|---|---|---|---|

| Grignard Reaction | 5-(3-Thienyl)pentyl bromide | Carbon Dioxide (CO₂) | Magnesium (Mg) | Carboxylic Acid (Direct) |

| Wittig Reaction | 3-Thiophenecarboxaldehyde | (4-carboalkoxypentyl)triphenylphosphonium bromide | Strong base (e.g., BuLi) | Unsaturated Ester |

| Heck Reaction | 3-Bromothiophene | Methyl hex-5-enoate | Pd catalyst, base | Unsaturated Ester |

Selective Oxidation of Alkyl Moieties to Carboxylic Acids

Once the full carbon skeleton is assembled, the terminal functional group must be an or be converted to a carboxylic acid. This often involves the selective oxidation of a less oxidized functional group, such as an alkyl or alcohol group.

The oxidation of alkyl-substituted thiophenes to their corresponding carboxylic acids can be challenging, but it is achievable under specific conditions. Research has demonstrated that methylthiophenes can be oxidized to thiophenecarboxylic acids using aqueous sodium dichromate at elevated temperatures (e.g., 200°C) in a sealed stainless steel tube. researchgate.netpsu.edu This method's success indicates the thiophene ring's relative stability to certain strong oxidants, although care must be taken to avoid ring degradation. psu.edu Other powerful oxidizing agents like potassium permanganate are also commonly used for converting alkyl side chains on aromatic rings to carboxylic acids. youtube.com

For syntheses that proceed via an intermediate alcohol, such as 6-(3-thienyl)-1-hexanol, a two-step oxidation process is often preferred in a laboratory setting for its high selectivity and mild conditions. The primary alcohol can first be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation. The resulting aldehyde can then be selectively oxidized to the carboxylic acid using the Pinnick oxidation with sodium chlorite, a method known for its high yields and compatibility with various functional groups.

More advanced and highly selective methods include biocatalytic oxidations. nih.gov Certain enzymes, like P450 monooxygenases, can perform highly specific oxidations of alkyl groups to carboxylic acids under environmentally benign conditions, often with perfect regio- and stereoselectivity, which is a significant challenge for traditional chemical methods. nih.gov

| Method | Substrate | Typical Reagent(s) | Key Characteristics |

|---|---|---|---|

| Direct Alkyl Oxidation | Alkylthiophene | Na₂Cr₂O₇, H₂O | Harsh conditions (high temp/pressure), requires robust substrate. psu.edu |

| Two-Step Alcohol Oxidation | Primary Alcohol | 1. PCC or Swern reagents 2. NaClO₂, NaH₂PO₄ | Mild, selective, high-yielding, common in lab scale. |

| Biocatalytic Oxidation | Alkyl-Arene | Oxidative Enzymes (e.g., P450) | Highly selective, environmentally friendly, requires specific enzyme. nih.gov |

Sustainable and Green Chemistry Aspects in 6-(3-Thienyl)hexanoic Acid Synthesis

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. nih.govgcande.org When evaluating the synthesis of 6-(3-thienyl)hexanoic acid, these principles can guide the choice of methodology.

Key metrics for evaluating the "greenness" of a reaction include atom economy and the E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product. gcande.org

Atom Economy: Addition reactions, such as the Heck and Grignard-CO2 reactions, are inherently more atom-economical than substitution or elimination reactions. The Wittig reaction, for instance, has poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide waste. organic-chemistry.org

Reagent and Solvent Choice: The use of hazardous materials is a major concern. For example, strong oxidants like chromium(VI) reagents are effective but highly toxic and generate hazardous waste. researchgate.netpsu.edu Greener alternatives include catalytic systems or biocatalysis. nih.govwordpress.com Similarly, choosing water or other environmentally benign solvents over chlorinated hydrocarbons can significantly reduce the environmental impact of a process. nih.gov

Energy Efficiency: Methods that operate at lower temperatures and pressures are preferred. The development of highly active catalysts for reactions like the Heck coupling allows for milder reaction conditions. Furthermore, alternative energy sources like microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy consumption. organic-chemistry.org

A halide-free version of the Heck reaction, which uses arylboronic acids instead of aryl halides, represents an environmentally improved alternative by avoiding the generation of halide waste. nih.gov

Purification and Isolation Techniques in Academic Synthesis

Following the chemical synthesis, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. For a carboxylic acid like 6-(3-thienyl)hexanoic acid, a typical academic laboratory purification workflow involves several steps.

Aqueous Work-up and Extraction: The first step is typically a liquid-liquid extraction. The acidic nature of the target compound can be exploited by washing the organic reaction mixture with a basic aqueous solution, such as sodium bicarbonate. This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then separated, re-acidified (e.g., with HCl), and the pure carboxylic acid is extracted back into a clean organic solvent like ethyl acetate (B1210297).

Chromatography: Flash column chromatography is a staple purification technique in research labs. The crude product is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization or Distillation: For solid compounds, recrystallization is an excellent final step to achieve high purity. This involves dissolving the compound in a minimal amount of a hot solvent in which it has a favorable temperature coefficient—highly soluble when hot but poorly soluble when cold. ijddr.in Upon slow cooling, the pure compound crystallizes, leaving impurities behind in the solvent. For liquid acids, vacuum distillation can be employed, which lowers the boiling point to prevent thermal decomposition. google.com

Sublimation: For certain solids, sublimation can be an effective purification method where the solid is vaporized under vacuum and condensed on a cold surface, leaving non-volatile impurities behind. ijddr.in

The purity of the final product is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Chemical Reactivity and Derivatization Strategies of 6 3 Thienyl Hexanoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo numerous transformations to create a diverse range of derivatives.

Esterification and Amidation Reactions for Conjugation

Esterification and amidation are fundamental reactions for conjugating 6-(3-thienyl)hexanoic acid to other molecules, such as alcohols, amines, and larger biomolecules. These reactions are pivotal in the synthesis of functional materials and bioconjugates.

Esterification: The conversion of 6-(3-thienyl)hexanoic acid to its corresponding esters can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-driven process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For more sensitive substrates or milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. Ferric chloride hexahydrate has also been shown to be an effective catalyst for the esterification of long-chain fatty acids. researchgate.net

Amidation: The formation of amides from 6-(3-thienyl)hexanoic acid and an amine is a common strategy for creating robust chemical linkages. Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. fishersci.it Therefore, the carboxylic acid is typically activated first. A widely used method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine to form the amide. fishersci.itdiva-portal.org This is often referred to as the Schotten-Baumann reaction. fishersci.itdiva-portal.org Alternatively, peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCC), can facilitate amide bond formation under milder conditions. fishersci.itthermofisher.com These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. fishersci.it Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines. nih.gov

| Reaction Type | Reagents and Conditions | Product | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.com |

| DCC Coupling | Alcohol, DCC, (optional DMAP) | Ester | Milder conditions; suitable for sensitive substrates. |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂2. Amine, Base | Amide | High-yielding; requires conversion to a reactive intermediate. fishersci.itdiva-portal.org |

| Amidation (Peptide Coupling) | Amine, Coupling Agent (e.g., EDC, DCC), (optional HOBt) | Amide | Milder conditions; widely used in peptide synthesis. fishersci.itthermofisher.com |

| TiCl₄ Mediated Amidation | Amine, TiCl₄, Pyridine, Heat | Amide | Direct condensation method. nih.gov |

Reduction to Aldehydes and Alcohols

The carboxylic acid group of 6-(3-thienyl)hexanoic acid can be reduced to either a primary alcohol or an aldehyde, providing entry into a different class of chemical derivatives.

Reduction to Primary Alcohols: Strong reducing agents are required to reduce carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It's important to note that LiAlH₄ is a very reactive and non-selective reagent that will also reduce other functional groups if present. chemguide.co.uk

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting carboxylic acid. acs.org Therefore, this requires the use of milder or more specialized reducing agents. One approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a less reactive hydride source like lithium tri-tert-butoxyaluminum hydride. Another modern approach utilizes nickel catalysis in combination with a silane (B1218182) reductant and an activator like dimethyl dicarbonate (B1257347) to achieve the direct reduction of carboxylic acids to aldehydes without over-reduction to the alcohol. acs.org

| Transformation | Reagents and Conditions | Product | Key Features |

| Reduction to Alcohol | 1. LiAlH₄, Anhydrous Ether2. H₃O⁺ workup | Primary Alcohol | Powerful, non-selective reduction. chemguide.co.uklibretexts.org |

| Reduction to Aldehyde | Nickel Catalyst, Silane, Activator | Aldehyde | Direct, selective reduction without over-reduction. acs.org |

Formation of Acid Halides and Anhydrides as Reactive Intermediates

Converting 6-(3-thienyl)hexanoic acid into more reactive intermediates like acid halides and anhydrides is a common strategy to facilitate subsequent reactions, particularly esterification and amidation.

Acid Halides: Acid chlorides are the most common acid halides used in synthesis. They can be readily prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgebsco.com This reaction is often favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture. youtube.com Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can also be used. ebsco.com Acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org These acid halides are highly reactive electrophiles and are not typically isolated but are used in situ for subsequent transformations.

Acid Anhydrides: Acid anhydrides can be formed by the reaction of an acid chloride with a carboxylate salt. libretexts.org This allows for the synthesis of both symmetrical and unsymmetrical anhydrides. Anhydrides are also highly reactive acylating agents, similar to acid halides, but are generally less reactive and more stable.

| Reactive Intermediate | Reagents for Formation | Key Features |

| Acid Chloride | SOCl₂, (COCl)₂, PCl₅ | Highly reactive acylating agents; SOCl₂ is often preferred due to gaseous byproducts. libretexts.orglibretexts.orgebsco.comyoutube.com |

| Acid Bromide | PBr₃ | Similar reactivity to acid chlorides. libretexts.orglibretexts.org |

| Acid Anhydride | Acid Chloride + Carboxylate Salt | Reactive acylating agents; can be symmetrical or unsymmetrical. libretexts.org |

Transformations Involving the Thiophene (B33073) Heterocycle

The thiophene ring in 6-(3-thienyl)hexanoic acid is an electron-rich aromatic system that can undergo various electrophilic substitution and metal-catalyzed cross-coupling reactions. The position of the hexanoic acid substituent at the 3-position influences the regioselectivity of these reactions.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of thiophene rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For 3-substituted thiophenes, functionalization typically occurs at the C2 and C5 positions, which are the most electronically activated and sterically accessible sites.

Research has shown that palladium catalysts can effectively promote the direct arylation of 3-substituted thiophenes. conicet.gov.aracs.org The regioselectivity of the arylation (C2 vs. C5) can sometimes be controlled by the choice of ligands, reaction conditions, and the nature of the arylating agent. researchgate.netbeilstein-journals.org For instance, the use of sterically hindered aryl bromides has been shown to favor arylation at the less accessible C5 position. beilstein-journals.org These methods tolerate a wide range of functional groups, making them applicable to complex molecules. Furthermore, sequential C-H arylation can be employed to introduce two different aryl groups at the C2 and C5 positions. conicet.gov.aracs.org Palladium-catalyzed direct carbonylation of thiophenes to afford carboxylic acids has also been reported. rsc.org

| Reaction | Catalyst System | Reactant | Position of Functionalization |

| Direct Arylation | Pd(OAc)₂, Ligand (e.g., phosphine), Base | Aryl Halide | Primarily C2 and C5. conicet.gov.aracs.org |

| C-H Olefination | Pd(II) catalyst, S,O-ligand | Alkene | C2 position. researchgate.net |

| Direct Carbonylation | Pd(OAc)₂, CO/CO₂ | - | C2 and C5 positions. rsc.org |

Reactions Affecting Aromaticity and Ring Integrity

Reactions that alter the aromatic nature of the thiophene ring, such as hydrogenation and oxidation, can be used to generate new saturated or partially saturated heterocyclic structures or to introduce new functional groups.

Hydrogenation: The complete or partial hydrogenation of the thiophene ring can lead to the formation of dihydrothiophene and tetrahydrothiophene (B86538) derivatives. researchgate.netrsc.org Catalytic hydrogenation of thiophenes can be achieved using various metal catalysts, with palladium being a common choice. youtube.com The reaction conditions can be tuned to achieve different degrees of saturation. For instance, theoretical studies suggest that the formation of 2,3-dihydrothiophene, 2,5-dihydrothiophene, and tetrahydrothiophene are all kinetically favorable. researchgate.netresearchgate.net Asymmetric hydrogenation of substituted thiophenes has also been developed to produce enantiomerically pure tetrahydrothiophenes. acs.org

Oxidation: The oxidation of the thiophene ring can occur at the sulfur atom to form a thiophene S-oxide or at the double bonds. wikipedia.org Thiophene S-oxides are reactive intermediates that can undergo Diels-Alder dimerization. acs.org Oxidation with reagents like hydrogen peroxide in the presence of trifluoroacetic acid has been used to generate thiophene S-oxides. acs.org The introduction of certain functional groups on the thiophene ring can influence its oxidation potential. diva-portal.orgresearchgate.net Further oxidation can lead to the formation of S,S-dioxides (sulfones). These oxidation reactions can be relevant in the context of metabolism of thiophene-containing compounds and for the synthesis of novel functionalized derivatives. wikipedia.orgacs.org

| Reaction | Reagents and Conditions | Product(s) | Key Features |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Ru) | Dihydrothiophenes, Tetrahydrothiophene | Can be controlled to achieve partial or full saturation; asymmetric versions exist. researchgate.netrsc.orgyoutube.comacs.org |

| Oxidation | H₂O₂, CF₃COOH | Thiophene S-oxide, Thiophene S,S-dioxide | Can lead to reactive intermediates or stable oxidized products. wikipedia.orgacs.org |

Synthesis of Advanced Derivatives for Specific Research Applications

The strategic modification of 6-(3-thienyl)hexanoic acid has led to the development of sophisticated derivatives with tailored properties for specific scientific and technological applications. These include the creation of novel polymers, enzyme inhibitors, and bioconjugate precursors, each leveraging the unique chemical characteristics of the parent molecule.

Incorporation into Polythiophenes via Polymerization (e.g., poly[3-(5-carboxypentyl)thiophene-2,5-diyl])

6-(3-Thienyl)hexanoic acid serves as a key monomer in the synthesis of functionalized polythiophenes, such as poly[3-(5-carboxypentyl)thiophene-2,5-diyl] (P3CPenT). researchgate.net This polymer is a derivative of the well-studied poly(3-hexylthiophene) (P3HT) and is notable for the presence of a carboxylic acid group at the end of its alkyl side chain. researchgate.net This functional group imparts unique solubility characteristics and provides a site for further chemical modification.

The polymerization of 6-(3-thienyl)hexanoic acid can be achieved through several methods, including oxidative polymerization. For instance, P3CPenT-coated nanocrystalline TiO2 electrodes have been prepared by immersing electrodes pre-adsorbed with 6-(3-thienyl)hexanoic acid into an oxidant solution like iron(III) chloride (FeCl3). researchgate.net This process results in the formation of a regiorandom-structured polymer layer on the substrate surface. researchgate.net The resulting poly[3-(5-carboxypentyl)thiophene-2,5-diyl] has an average molecular weight in the range of 55-65 kDa. riekemetals.com

The carboxyl-functionalized nature of P3CPenT makes it insoluble in common solvents used for photoactive layer preparation, which is advantageous in the fabrication of plastic solar cells. researchgate.net It has been successfully employed as a hole transport layer (HTL) in these devices, demonstrating comparable performance to standard materials like PEDOT:PSS. researchgate.net The presence of the carboxylic acid group also allows for its use in dye-sensitized and hybrid solar cells. researchgate.net

Table 1: Polymerization of 6-(3-Thienyl)hexanoic Acid

| Monomer | Polymer | Polymerization Method | Key Feature of Polymer | Application |

|---|

Derivatization for Enzyme Inhibitor Scaffolds

The hexanoic acid backbone of 6-(3-thienyl)hexanoic acid provides a versatile scaffold for the design and synthesis of enzyme inhibitors. By modifying the carboxylic acid group and potentially the thiophene ring, a variety of derivatives can be created to target specific enzymes.

One common strategy involves the conversion of the carboxylic acid to a hydroxamic acid. This functional group is a known zinc-binding group and is often incorporated into inhibitors of metalloproteinases, such as histone deacetylases (HDACs). For example, a novel HDAC inhibitor, 6-(3-benzoyl-ureido)-hexanoic acid hydroxyamide, has been developed and studied. researchgate.net While not a direct derivative of 6-(3-thienyl)hexanoic acid, its structure highlights the utility of the hexanoic acid chain in positioning functional groups to interact with an enzyme's active site.

The general approach to creating such inhibitors often involves coupling the hexanoic acid derivative with other molecular fragments. For instance, the synthesis of various hexanoic acid hydroxyamide derivatives has been reported, where different substituents are incorporated to enhance binding affinity and selectivity for the target enzyme. googleapis.com These modifications can include the introduction of various cyclic and aromatic groups. googleapis.com

Table 2: Examples of Hexanoic Acid Derivatives as Enzyme Inhibitors

| Core Structure | Derivative Type | Target Enzyme Class (Example) | Key Functional Group |

|---|---|---|---|

| Hexanoic acid | Hydroxamic acid derivatives | Metalloproteinases (e.g., HDACs) researchgate.net | Hydroxamic acid |

Formation of Linkers and Bioconjugate Precursors

The bifunctional nature of 6-(3-thienyl)hexanoic acid, with its terminal carboxylic acid and reactive thiophene ring, makes it a suitable candidate for the development of linkers and precursors for bioconjugation. nih.govtcichemicals.com Bioconjugation involves the chemical linking of two or more molecules, where at least one is a biomolecule, to create novel constructs for applications in diagnostics, therapeutics, and research. thermofisher.com

The carboxylic acid group of 6-(3-thienyl)hexanoic acid can be readily activated to react with primary amines on biomolecules, such as proteins and peptides, to form stable amide bonds. thermofisher.com A common method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester. thermofisher.com This activated ester can then be used to couple the 6-(3-thienyl)hexanoic acid moiety to a biological target.

The thiophene ring, on the other hand, can be utilized for other types of chemical modifications or can itself be part of a larger functional molecule being linked to a biomolecule. The hexanoic acid chain acts as a flexible spacer, which can be important for maintaining the biological activity of the conjugated biomolecule. mdpi.com This is analogous to the use of 6-aminohexanoic acid as a linker in various biologically active structures. mdpi.com

For example, a succinimidyl derivative dye containing a thienyl group, 6-(((4-((,4-difluoro-5-(2-thienyl)-4-bora-3a, 4a-diaza-s-indacene-3-yl)phenoxy)acetyl)amino)hexanoic acid succinimidyl ester, has been used for bioconjugation, illustrating the utility of the hexanoic acid and thienyl moieties in this context. nih.gov

Table 3: Bioconjugation Strategy using Carboxylic Acid Derivatives

| Reactive Group on Linker | Target Functional Group on Biomolecule | Resulting Covalent Bond | Common Activating Agent |

|---|

Mechanistic Studies of Derivatization Reactions

The derivatization of 6-(3-thienyl)hexanoic acid involves well-established reaction mechanisms. The modification of the carboxylic acid group typically proceeds through nucleophilic acyl substitution. For instance, esterification in the presence of an acid catalyst involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol. Amide bond formation, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), proceeds through the formation of a more reactive acyl-isourea intermediate, which is then attacked by an amine. researchgate.net

Derivatization reactions targeting the thiophene ring are generally electrophilic aromatic substitutions. The electron-rich nature of the thiophene ring facilitates reactions such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the 2- and 5-positions. The specific conditions of these reactions, including the choice of catalyst and solvent, can influence the regioselectivity and yield of the products.

The polymerization of 6-(3-thienyl)hexanoic acid via oxidative coupling with reagents like FeCl3 is believed to proceed through a radical cation mechanism. The oxidant removes an electron from the thiophene ring, generating a radical cation. This radical cation can then couple with another radical cation or a neutral monomer, leading to the formation of a dimer and subsequent chain propagation to form the polymer.

Advanced Analytical Characterization in Academic Research of 6 3 Thienyl Hexanoic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce the arrangement of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic compounds.

¹H NMR: In the proton NMR spectrum of 6-(3-Thienyl)hexanoic acid, distinct signals correspond to the different types of protons in the molecule. The protons on the thiophene (B33073) ring typically appear in the aromatic region (around 6.9-7.3 ppm). The protons on the aliphatic chain exhibit characteristic chemical shifts and splitting patterns based on their proximity to the electron-withdrawing carboxylic acid and thiophene groups. Protons on carbons adjacent to a carboxylic acid generally absorb in the 2-3 ppm range. libretexts.org The acidic proton of the carboxylic acid itself is highly deshielded and appears as a broad singlet far downfield, typically between 10 and 12 ppm. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the thiophene ring resonate in the aromatic region, while the aliphatic carbons of the hexanoic acid chain show signals at higher field strengths.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton couplings within the hexyl chain and the thiophene ring, while HSQC correlates each proton with its directly attached carbon atom, confirming the assignments made from 1D spectra.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H | ~6.9-7.3 | Thiophene C: ~120-140 |

| α-CH₂ (to COOH) | ~2.3 | Carbonyl C: ~175-180 |

| Other CH₂ | ~1.3-1.7 | Aliphatic C: ~24-34 |

| COOH | ~10-12 (broad) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of 6-(3-Thienyl)hexanoic acid displays several characteristic absorption bands. A very broad peak is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer due to hydrogen bonding. libretexts.org A strong, sharp absorption band appears around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. libretexts.org The C-H stretching vibrations of the thiophene ring and the aliphatic chain are observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically appear in the 1400-1500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Each peak in a Raman spectrum corresponds to a specific molecular vibration. youtube.com For 6-(3-Thienyl)hexanoic acid, the symmetric stretching of the thiophene ring often gives a strong Raman signal. The C-S bond vibrations within the thiophene ring also produce characteristic Raman peaks. The intensity of the peaks can provide information about the concentration of specific molecular bonds. youtube.com

| Functional Group | IR Absorption (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| C=O (Carboxyl) | ~1710 | Stretching |

| C-H (Aliphatic/Aromatic) | 2850-3100 | Stretching |

| C=C (Thiophene) | 1400-1500 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For 6-(3-Thienyl)hexanoic acid, the thiophene ring is the primary chromophore. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region, usually around 230-240 nm, corresponding to π → π* transitions within the aromatic ring. The presence of the alkyl chain with a carboxylic acid group has a minor effect on the absorption maximum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 6-(3-Thienyl)hexanoic acid (C₁₀H₁₄O₂S), the expected exact mass can be calculated with high accuracy. This technique is invaluable for confirming the molecular formula of a newly synthesized compound or an unknown analyte. Secondary metabolite profiling of complex mixtures often utilizes HRMS to identify and characterize compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. A precursor ion (often the molecular ion or a protonated molecule) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. uab.edu This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For 6-(3-Thienyl)hexanoic acid, common fragmentation patterns in positive ion mode would involve the loss of water (H₂O) from the carboxylic acid, and cleavage of the aliphatic chain. In negative ion mode, the loss of the acidic proton would be the primary event. The fragmentation of the thiophene ring can also provide diagnostic ions. For carboxylic acids, prominent fragments often arise from the loss of OH (a mass loss of 17) and COOH (a mass loss of 45). libretexts.org The analysis of these fragmentation patterns allows researchers to piece together the structure of the molecule.

| Technique | Information Obtained |

| HRMS | Precise molecular weight and elemental composition |

| MS/MS | Structural information from fragmentation pathways |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is indispensable for separating 6-(3-Thienyl)hexanoic acid from reaction precursors, byproducts, or impurities, as well as for quantifying its concentration in various matrices. The choice of chromatographic technique is dictated by the analyte's properties, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of 6-(3-Thienyl)hexanoic acid due to its high resolution and sensitivity. Given the compound's carboxylic acid group and non-polar alkyl-thiophene backbone, reverse-phase HPLC is the most common approach.

In a typical reverse-phase setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., phosphoric acid or formic acid) added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile acids like phosphoric acid. sielc.comrsc.org

Detection can be accomplished using several types of detectors. A Diode-Array Detector (DAD) or a variable wavelength UV-Vis detector is effective, as the thiophene ring contains a chromophore that absorbs UV light. For more selective and sensitive analysis, particularly in complex matrices, an HPLC system can be coupled to a mass spectrometer (MS), a technique known as LC-MS. rsc.org

Table 1: Illustrative HPLC Parameters for Analysis of 6-(3-Thienyl)hexanoic Acid Analogues

| Parameter | Typical Conditions | Rationale/Comments |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry standard for separating moderately non-polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | Acetonitrile is a common organic modifier. Formic acid ensures the analyte is in its protonated form for better retention and peak shape. sielc.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detector | UV-Vis at λmax of the thiophene chromophore (typically ~230-240 nm) or Mass Spectrometry (MS) | UV detection is a robust, general-purpose method. MS provides higher selectivity and structural information. rsc.orgsielc.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled temperature ensures reproducible retention times. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, carboxylic acids like 6-(3-Thienyl)hexanoic acid are generally not volatile enough and are too polar for direct GC analysis. Their high boiling points and tendency to adsorb onto the GC column lead to poor peak shape and thermal decomposition.

To overcome this, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester. nih.govresearchgate.net Common derivatization methods include:

Methylation: Reacting the acid with an agent like diazomethane (B1218177) or methanol with an acid catalyst to form the methyl ester.

Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton into a trimethylsilyl (B98337) (TMS) group. researchgate.net

Once derivatized, the resulting volatile analogue can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. Coupling the GC to a Mass Spectrometer (GC-MS) is standard practice. nih.govepa.gov The mass spectrometer serves as a highly specific detector, providing a mass spectrum for the derivatized compound. This spectrum acts as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries and fragmentation pattern analysis.

Table 2: General GC-MS Parameters for Analysis of Derivatized 6-(3-Thienyl)hexanoic Acid

| Parameter | Typical Conditions | Rationale/Comments |

| Derivatization | Conversion to Trimethylsilyl (TMS) ester or Methyl ester | Increases volatility and thermal stability, which is essential for GC analysis. nih.govresearchgate.net |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% Phenyl Polysiloxane phase | A workhorse column for a wide range of derivatized organic molecules. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for GC. |

| Injector Temp. | ~250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) | Allows for the separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data, enabling positive identification through fragmentation patterns. epa.gov |

The molecule 6-(3-Thienyl)hexanoic acid is achiral as it does not possess any stereocenters. Therefore, analysis of its enantiomeric purity is not applicable.

However, if a chiral center were introduced into the molecule—for instance, through substitution on the hexanoic acid chain—the resulting enantiomers would be chemically identical in an achiral environment but could have vastly different biological activities. In such a hypothetical case, chiral chromatography would be essential to separate and quantify the individual enantiomers.

Two main strategies are used for the chiral separation of acidic compounds:

Indirect Method: The racemic acid is derivatized with a chiral reagent (e.g., a chiral amine) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. tcichemicals.com

Direct Method: The racemic mixture is separated directly on a Chiral Stationary Phase (CSP). nih.gov For acidic compounds, weak anion-exchange type CSPs are particularly effective. These phases often use a chiral selector, such as a quinine (B1679958) or quinidine (B1679956) derivative, immobilized on a silica (B1680970) support. chiraltech.com The separation mechanism involves ionic interactions between the deprotonated acid analyte and the protonated chiral selector, supplemented by other interactions like hydrogen bonding and π-π stacking, which lead to differential retention of the two enantiomers. chiraltech.comnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a compound in its solid, crystalline state. This method provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For 6-(3-Thienyl)hexanoic acid, obtaining a single crystal suitable for X-ray diffraction would allow for the direct visualization of the molecule's solid-state architecture.

While specific crystallographic data for 6-(3-Thienyl)hexanoic acid is not prevalent in publicly accessible literature, an analysis would be expected to reveal key structural features:

Molecular Conformation: The orientation of the thiophene ring relative to the flexible hexanoic acid chain.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice.

Intermolecular Interactions: Crucially, it would show the hydrogen bonding network formed between the carboxylic acid groups of neighboring molecules. Carboxylic acids typically form strong hydrogen-bonded dimers in the solid state, a feature that profoundly influences their physical properties, such as melting point.

This technique is invaluable for confirming the absolute configuration of chiral molecules and understanding the non-covalent forces that govern solid-state organization. nih.govacs.org

Thermal Analysis Techniques (e.g., TGA, DSC) relevant to material science applications

In material science, thiophene-containing molecules are often explored as building blocks for conductive polymers or as functional additives. The thermal properties of 6-(3-Thienyl)hexanoic acid are therefore critical for defining its processing conditions and operational limits. sigmaaldrich.com Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this essential data.

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC analysis of 6-(3-Thienyl)hexanoic acid would identify key thermal transitions. It would determine its melting point (an endothermic event) and could also reveal other phenomena such as a glass transition if the material can be cooled into an amorphous solid state, or any solid-solid phase transitions prior to melting.

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated over time. This analysis provides critical information about the thermal stability and decomposition profile of the compound. For 6-(3-Thienyl)hexanoic acid, a TGA thermogram would show the temperature at which the compound begins to decompose and the kinetics of this mass loss. This information is vital for material science applications, as it dictates the maximum temperature the material can withstand during processing (e.g., melt extrusion or polymerization) before significant degradation occurs.

Exploration of Biological and Biochemical Interactions of 6 3 Thienyl Hexanoic Acid and Its Derivatives

Mechanistic Studies of Enzyme Modulation

The biological activity of 6-(3-Thienyl)hexanoic acid derivatives often stems from their ability to interact with and modulate the function of critical enzymes. These interactions can lead to the inhibition or alteration of metabolic and signaling pathways.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.govyoutube.com This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. nih.govyoutube.com The catalytic activity of the major HDAC classes (I, II, and IV) is dependent on a zinc ion located in the active site. nih.govnih.govnih.gov

HDAC inhibitors (HDACis) are a prominent class of epigenetic drugs that typically function by binding to this catalytic zinc ion, blocking substrate access and repressing the enzyme's deacetylase activity. nih.gov Many HDACis consist of three key components: a zinc-binding group (ZBG), a linker, and a surface-binding group or "cap" that interacts with residues at the rim of the active site. nih.gov

Derivatives of 6-(3-Thienyl)hexanoic acid, particularly those modified to incorporate a zinc-binding group like a hydroxamic acid, have been designed as HDAC inhibitors. google.com In these structures, the thienyl group can serve as part of the linker or cap, interacting with the hydrophobic channel of the HDAC active site. The planarity and hydrophobicity of the thiophene (B33073) ring may contribute to effective binding within the enzyme's catalytic pocket. nih.gov The inhibition of HDACs by these compounds leads to hyperacetylation of histones, which relaxes the chromatin structure and can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govyoutube.commdpi.com

Table 1: General Structure of Thiophene-Based HDAC Inhibitors

| Component | Function | Example Moiety |

| Zinc-Binding Group (ZBG) | Chelates the Zn2+ ion in the HDAC active site. | Hydroxamic Acid (-CONHOH) |

| Linker | Spans the hydrophobic channel of the active site. | Alkyl chain (e.g., hexanoic acid backbone) |

| Cap Group | Interacts with surface residues of the enzyme. | Thienyl group or substituted aromatic rings |

This table illustrates the general pharmacophore model for HDAC inhibitors, into which structures like thienyl-hydroxamic acids fit. nih.govgoogle.com

The cellular redox state is tightly regulated by two main antioxidant systems: the glutathione (B108866) system and the thioredoxin system. nih.gov Glutathione reductase (GR) is a key enzyme that maintains a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG), which is essential for protecting cells from oxidative damage. nih.gov

The thiophene ring can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates such as thiophene S-oxides or thiophene epoxides. acs.org These electrophilic metabolites can react with nucleophiles like the thiol group of glutathione, forming GSH adducts. acs.org This process can lead to the depletion of the cellular GSH pool.

Furthermore, some compounds can directly inhibit enzymes of the redox system. Studies on thioredoxin glutathione reductase (TGR), an enzyme that connects the thioredoxin and glutathione pathways in some organisms, have shown that compounds containing a thiophene ring can be effective inhibitors. nih.gov While direct inhibition of human glutathione reductase by 6-(3-thienyl)hexanoic acid itself is not extensively documented, the metabolic fate of the thiophene moiety suggests a potential for perturbing the glutathione redox system. acs.org Such perturbation can lead to an accumulation of reactive oxygen species (ROS), inducing cellular stress and potentially triggering apoptosis.

Beyond HDACs and redox enzymes, thiophene-containing compounds have been shown to target a variety of other enzymes. The versatility of the thiophene scaffold allows for its incorporation into inhibitors for diverse enzyme classes. nih.gov

FtsZ Inhibition: A thiophenyl-pyrimidine derivative was identified as an inhibitor of the bacterial cell division protein FtsZ. nih.gov Mechanistic studies revealed that the compound likely binds to the GTP-binding site of FtsZ, inhibiting its polymerization and GTPase activity, which ultimately disrupts bacterial cell division and leads to cell death. nih.gov

Aldose Reductase Inhibition: Quinoxalinone-linked phenol (B47542) compounds featuring a benzothiophene (B83047) moiety have shown potent and selective inhibition of aldose reductase, an enzyme implicated in diabetic complications. nih.gov Structure-activity relationship studies indicated that the replacement of an indole (B1671886) ring with benzothiophene increased the inhibitory activity. nih.gov

Kinase Inhibition: The thiophene ring is a component of several kinase inhibitors. nih.gov For example, OSI-930, an anti-cancer agent, contains a thiophene core and targets receptor tyrosine kinases. acs.org

These examples highlight that the thiophene moiety can be a key structural element for achieving potent and sometimes selective enzyme inhibition across different therapeutic areas.

Receptor Binding and Signaling Pathway Interrogation

Thiophene derivatives can exert their biological effects by interacting with cellular receptors and modulating downstream signaling pathways. A significant pathway affected by some thiophene compounds is the intrinsic apoptotic pathway. nih.gov

One study on a thiophenecarboxylate compound, designated F8, demonstrated potent cytotoxic effects on a leukemia cell line. nih.gov The investigation into its mechanism revealed the hallmarks of intrinsic apoptosis:

Mitochondrial Membrane Depolarization: Treatment with the compound led to a significant loss of mitochondrial membrane potential. nih.gov

Reactive Oxygen Species (ROS) Generation: The compound induced an overproduction of ROS, which is a critical upstream event that can trigger mitochondrial depolarization. nih.gov

Caspase Activation: The permeabilization of the mitochondrial membrane resulted in the activation of executioner caspase-3/7, a key step that commits the cell to apoptosis. nih.gov

The ability of the thiophene ring to enhance membrane permeability due to its lipophilic nature may facilitate the entry of these compounds into the cell, allowing them to reach their intracellular targets and initiate these signaling cascades. nih.gov

Antimicrobial and Antifungal Activity at the Molecular Level

Thiophene-based compounds have demonstrated broad-spectrum antimicrobial and antifungal activities. researchgate.netresearchgate.netrsc.org Their mechanisms of action are varied and can involve direct interaction with microbial structures or inhibition of essential microbial enzymes. nih.govmdpi.com

At the molecular level, these activities can be attributed to:

Membrane Disruption: Fatty acids and other amphipathic molecules can disrupt the integrity of bacterial cell membranes. nih.gov The combination of a lipophilic thiophene ring and a polar carboxylic acid group in 6-(3-Thienyl)hexanoic acid gives it amphipathic properties. This structure could allow it to insert into the lipid bilayer of bacterial or fungal membranes, leading to increased permeability, leakage of cellular contents, and cell death. mdpi.comnih.gov Studies on other fatty acids have shown they can cause morphological changes and roughness in bacterial membranes. nih.gov

Enzyme Inhibition: As discussed previously, thiophene derivatives can inhibit essential microbial enzymes. The inhibition of FtsZ by a thiophenyl-pyrimidine derivative is a clear example of targeting a specific bacterial process (cell division) to achieve a bactericidal effect. nih.gov In fungi, thiophene-containing drugs like penthiopyrad (B1679300) and sertaconazole (B158924) act by inhibiting enzymes crucial for fungal survival, such as those involved in respiration or ergosterol (B1671047) biosynthesis. nih.govnih.gov Ciclopirox, another antifungal, is thought to chelate polyvalent metal cations that serve as cofactors for essential fungal enzymes. nih.gov

The development of resistance to conventional antibiotics has made new antibacterial agents targeting novel mechanisms an urgent priority. nih.gov Thiophene derivatives that act via mechanisms like FtsZ inhibition or membrane disruption represent promising leads.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For thiophene derivatives, SAR studies have provided valuable insights into how chemical modifications influence their activity.

A study on a series of thiophene-2-carboxamide derivatives revealed key structural features for antioxidant and antibacterial potency. nih.gov

Influence of Functional Groups: Amino-substituted thiophene-2-carboxamides were generally more potent as antioxidant and antibacterial agents than the corresponding hydroxyl or methyl derivatives. nih.gov The presence of an amino group was found to be beneficial for activity.

Effect of Substituents: The presence and position of substituents on attached phenyl rings significantly modulated activity. A methoxy (B1213986) group on the phenyl ring of a 3-hydroxy or 3-amino thiophene-2-carboxamide derivative enhanced its activity. nih.gov For antibacterial action against specific strains like E. coli, a methyl group on the carboxamide portion boosted activity. nih.gov

Table 2: SAR Findings for Thiophene-2-Carboxamide Derivatives

| Base Structure | Substituent (R1) at position 3 | Substituent (R2) on Phenyl Ring | General Activity Trend |

| Thiophene-2-carboxamide | -NH2 | -H | Potent antioxidant activity. nih.gov |

| Thiophene-2-carboxamide | -NH2 | 4-OCH3 | Excellent antibacterial activity. nih.gov |

| Thiophene-2-carboxamide | -OH | 4-OCH3 | Very good antibacterial activity. nih.gov |

| Thiophene-2-carboxamide | -CH3 | Varies | Lowest antioxidant activity. nih.gov |

This table summarizes SAR data from a study on thiophene-2-carboxamide derivatives, showing the impact of different functional groups on biological activity. nih.gov

In another example, SAR analysis of camptothecin (B557342) analogues with thiourea (B124793) side chains showed that a p-bromophenyl moiety resulted in greater potency against the mite T. cinnabarinus compared to p-chlorophenyl or p-fluorophenyl groups. mdpi.com These studies underscore that the biological potency of thiophene derivatives can be finely tuned by modifying their peripheral functional groups, providing a rational basis for the design of new analogues with enhanced efficacy.

Investigation of Biochemical Pathways and Cellular Processes in Vitro

The in vitro evaluation of compounds is a critical step in drug discovery and chemical biology, providing insights into their mechanisms of action at a cellular and molecular level. While direct and comprehensive studies on the in vitro effects of 6-(3-thienyl)hexanoic acid are limited, the broader class of thiophene derivatives has been the subject of various biological investigations.

Research into derivatives of thiophene has revealed a range of biological activities. For instance, certain thiophene derivatives have been synthesized and assessed for their potential as acetylcholinesterase inhibitors. In one such study, a series of thiophene-containing compounds were synthesized and evaluated for their ability to inhibit this key enzyme involved in neurotransmission.

Furthermore, the structural motif of a thienyl group attached to a phenyl ring, which can be synthesized from precursors like 6-(3-thienyl)hexanoic acid, is found in compounds with anti-inflammatory properties. For example, S-4-(3-thienyl)phenyl-α-methylacetic acid is an intermediate in the synthesis of a nonsteroidal anti-inflammatory drug that acts as a cyclooxygenase (COX) inhibitor. researchgate.net The evaluation of such compounds often involves in vitro assays to determine their inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. researchgate.net

The general approach for evaluating the in vitro activity of novel compounds, including those derived from thiophenes, involves a battery of standardized assays. A common initial step is to assess the compound's cytotoxicity or antiproliferative effects against various cell lines, such as human cancer cell lines. This is often done using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Should a compound exhibit interesting activity in these initial screens, further in vitro studies are typically conducted to elucidate its mechanism of action. These can include investigations into its effects on specific cellular processes such as apoptosis (programmed cell death), the cell cycle, or cell migration. Molecular biology techniques are then employed to identify the specific biochemical pathways being modulated.

While the direct in vitro biochemical profile of 6-(3-thienyl)hexanoic acid remains to be fully characterized, the existing research on related thiophene derivatives suggests that this class of compounds can interact with various biological targets. Future in vitro studies are necessary to delineate the specific cellular and biochemical effects of 6-(3-thienyl)hexanoic acid and its simple derivatives, which would clarify their potential for further development in various therapeutic areas.

Applications in Material Science and Organic Electronics

Monomer for Conjugated Polymer Synthesis

6-(3-Thienyl)hexanoic acid (THA) is utilized as a monomer for the synthesis of polythiophenes, a class of conducting polymers widely studied for their electronic properties and stability. nih.govwikipedia.org The resulting polymer, poly[3-(5-carboxypentyl)thiophene-2,5-diyl] (PTHA), features a polythiophene backbone with pendant carboxylic acid groups, enabling unique processing and application possibilities.

The synthesis of polythiophenes from thiophene (B33073) derivatives can be achieved through chemical, photochemical, or electrochemical polymerization. nih.gov A common and effective method for polymerizing THA is through oxidative chemical polymerization using an oxidizing agent like iron(III) chloride (FeCl₃). nih.govcmu.edu In this process, FeCl₃ initiates the oxidation of the thiophene monomer to form radical cations, primarily at the 2- and 5-positions of the thiophene ring. These radicals then propagate to form the polymer chain. cmu.edu

The presence of the hexanoic acid side chain improves the solubility of the resulting polymer compared to unsubstituted polythiophene, which is notoriously difficult to process. nih.govwikipedia.org However, the polymerization of surface-bound THA often results in a regiorandom structure due to the geometric constraints imposed by the surface, which limits the degree of polymerization. nih.gov

Table 1: Chemical Polymerization of 6-(3-Thienyl)hexanoic Acid

| Parameter | Details | Source |

|---|---|---|

| Monomer | 6-(3-Thienyl)hexanoic acid (THA) | nih.gov |

| Oxidizing Agent | Iron(III) chloride (FeCl₃) | nih.gov |

| Solvent | Acetonitrile (B52724) | nih.gov |

| Resulting Polymer | Poly[3-(5-carboxypentyl)thiophene-2,5-diyl] (PTHA) | nih.gov |

| Polymer Structure | Regiorandom | nih.gov |

A key application of THA is in the creation of organic-inorganic hybrid materials through surface-confined polymerization. This technique provides an alternative to the direct adsorption of pre-formed polymers, which can be hindered by issues of insolubility or aggregation. nih.govnih.gov The process involves first adsorbing the THA monomer onto the surface of an inorganic substrate, such as nanocrystalline titanium dioxide (TiO₂). The terminal carboxylic acid group of THA acts as an effective anchoring group, forming a strong bond with the metal oxide surface. nih.govnih.gov

Following the adsorption and rinsing of excess monomer, the substrate is immersed in an oxidant solution (e.g., FeCl₃ in acetonitrile). nih.gov Polymerization then occurs in situ between adjacent, surface-bound monomers. nih.gov This method ensures that a uniform monolayer of the polymer (PTHA) is covalently grafted to the substrate, with the anchoring -COOH groups fully utilized for bonding. nih.gov This "organic-skinned" nanoparticle approach is a powerful method for surface engineering. nih.gov

Integration in Organic Photovoltaic Devices and Solar Cells

Polythiophenes are among the most promising electron donor materials for organic solar cells due to their thermal stability, processability, and favorable electronic properties. mdpi.com Polymers derived from THA, particularly when integrated with metal oxides like TiO₂, are of interest for hybrid solar cell applications, including dye-sensitized solar cells (DSSCs). nih.gov

In hybrid solar cells, the interface between the organic polymer and the inorganic metal oxide is critical for efficient device performance. mdpi.com The surface-confined polymerization of THA on TiO₂ creates an intimate and robust interface. nih.gov In this architecture, the resulting PTHA layer can function in multiple ways. It can act as a light-absorbing species that injects electrons into the conduction band of the TiO₂, or it can serve as a hole-transporting layer, facilitating the movement of positive charges to the electrode. nih.govmdpi.com

The morphology of the active layer is crucial. By directly polymerizing the monomer on the porous, nanostructured TiO₂ electrode, it is possible to achieve excellent infiltration of the polymer into the inorganic scaffold. nih.gov The strong anchoring of the PTHA via its carboxylate group ensures efficient electronic coupling, which is necessary for charge separation and transport, ultimately influencing the power conversion efficiency of the solar cell. nih.govmdpi.com The use of anchoring groups like -COOH is a well-established strategy to improve interfacial interactions and surface coverage in hybrid TiO₂/polythiophene systems. mdpi.com

Development of Chemosensors and Biosensors Based on Thiophene-Carboxylic Acid Architectures

Thiophene derivatives are excellent candidates for use in chemosensors due to their exceptional photophysical properties. nih.gov The combination of a thiophene ring with a chelating group, such as a carboxylic acid, allows for the design of sensors that can selectively detect various analytes, particularly metal ions. nih.gov These sensors operate through mechanisms like Chelation Enhanced Fluorescence Effect (CHEF) or Chelation Enhancement Quenching Effect (CHEQ), where the coordination of a metal ion to the sensor molecule causes a measurable change in its fluorescence emission. nih.gov

Thiophene-2-carboxylic acid hydrazide derivatives, for example, have been synthesized to act as colorimetric and fluorescent chemosensors for the detection of cations like copper (Cu²⁺) and cadmium (Cd²⁺). nih.gov The carboxylic acid moiety, or a derivative thereof, plays a crucial role in the coordination of the target ion, while the thiophene unit acts as the signaling component of the sensor. This general principle highlights the potential of thiophene-carboxylic acid structures, like 6-(3-Thienyl)hexanoic acid, as foundational elements for developing new, low-cost, and highly sensitive sensors for environmental and biological monitoring. nih.gov

Functionalization of Nanomaterials and Surface Engineering